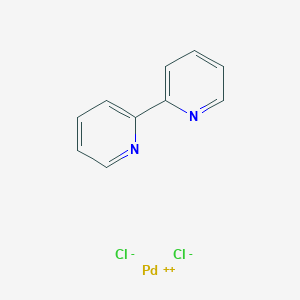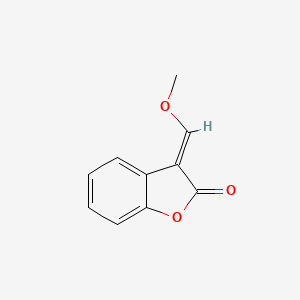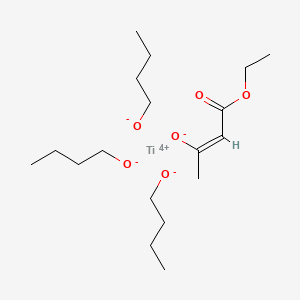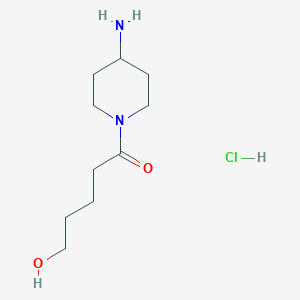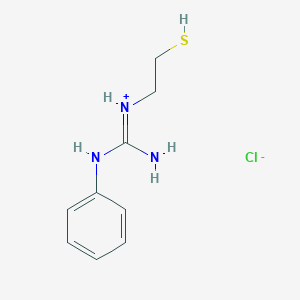
2-Mercaptoethyl-N'-phenylguanidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptoethyl-N’-phenylguanidine hydrobromide is a chemical compound with the molecular formula C9H13BrN3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a mercaptoethyl group and a phenylguanidine moiety, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptoethyl-N’-phenylguanidine hydrobromide typically involves the reaction of 2-mercaptoethylamine with phenylisothiocyanate, followed by the addition of hydrobromic acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Mercaptoethyl-N’-phenylguanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, methanol.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted guanidines.
Aplicaciones Científicas De Investigación
2-Mercaptoethyl-N’-phenylguanidine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Mercaptoethyl-N’-phenylguanidine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The mercapto group plays a crucial role in these interactions, often forming covalent bonds with thiol groups in proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteamine: Similar in structure but with an acetyl group instead of a phenylguanidine moiety.
Diphenylguanidine: Contains two phenyl groups instead of a mercaptoethyl group.
Uniqueness
2-Mercaptoethyl-N’-phenylguanidine hydrobromide is unique due to its combination of a mercaptoethyl group and a phenylguanidine moiety. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Número CAS |
16181-82-1 |
|---|---|
Fórmula molecular |
C9H14ClN3S |
Peso molecular |
231.75 g/mol |
Nombre IUPAC |
[amino(anilino)methylidene]-(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C9H13N3S.ClH/c10-9(11-6-7-13)12-8-4-2-1-3-5-8;/h1-5,13H,6-7H2,(H3,10,11,12);1H |
Clave InChI |
QBHDPXMCICACTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=[NH+]CCS)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


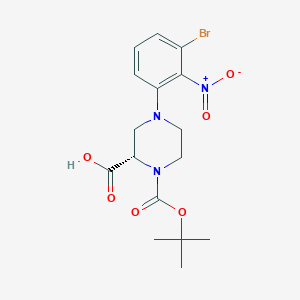
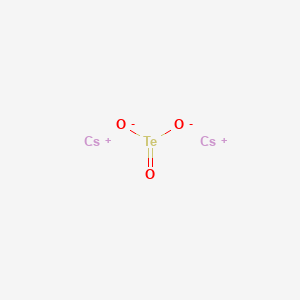
![4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile](/img/structure/B13731494.png)
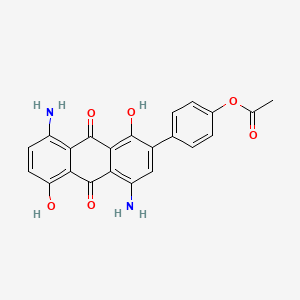
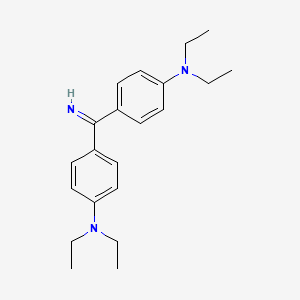
![6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B13731507.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13731511.png)
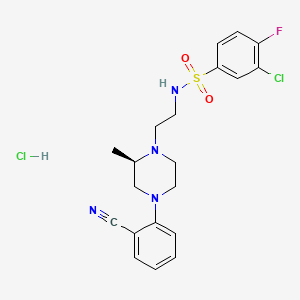
![3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13731524.png)

